molecular formula C19H22FN3O3S B2673242 N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 923121-74-8

N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2673242
CAS No.: 923121-74-8
M. Wt: 391.46
InChI Key: BLINVBGASCUGBJ-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a fluorobenzyl group, a morpholino group, and a thiophene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction.

    Morpholino Group Introduction: The morpholino group is introduced via a nucleophilic substitution reaction, often using morpholine as the nucleophile.

    Thiophene Ring Incorporation: The thiophene ring is incorporated through a coupling reaction, such as a Suzuki or Stille coupling.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction between the intermediate and oxalyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides or amines.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Simpler amides, amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
  • N1-(4-methylbenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
  • N1-(4-bromobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c20-15-5-3-14(4-6-15)12-21-18(24)19(25)22-13-16(17-2-1-11-27-17)23-7-9-26-10-8-23/h1-6,11,16H,7-10,12-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLINVBGASCUGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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